molecular formula C21H26O8 B561686 Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane CAS No. 116673-45-1

Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane

Cat. No. B561686
CAS RN: 116673-45-1
M. Wt: 406.4
InChI Key: DUAYHYGJMLZLCE-GHTZIAJQSA-N
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Description

“Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane” likely contains two 3,4,5-trimethoxyphenyl groups attached to a 1,3-dioxolane ring. The 3,4,5-trimethoxyphenyl group is a common pharmacophore found in numerous potent agents exhibiting diverse bioactivity effects .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or other types of organic reactions .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of two 3,4,5-trimethoxyphenyl groups and a 1,3-dioxolane ring. The 3,4,5-trimethoxyphenyl group is a six-membered electron-rich ring, which is a critical and valuable core of a variety of biologically active molecules .

Scientific Research Applications

Synthesis and Chemical Properties

Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane and its related compounds have been studied for their synthesis and unique chemical properties. One study describes the synthesis of heterocyclic carbonium systems involving 1,3-dioxolane, highlighting its potential in forming complex chemical structures (Mezheritskaya, Matskovskaya, & Dorofeenko, 1977). Another research discusses the synthesis of a polyol chain using 1,3-dioxolanes, showcasing its utility in the creation of intricate organic molecules (Rychnovsky, Fryszman, & Khire, 1999).

Catalysis and Ligand Formation

1,3-Dioxolane derivatives are also explored in catalysis and as ligands for asymmetric reactions. A study details the synthesis of an optically active hydroxy diphosphine from 1,3-dioxolane, which is applicable in asymmetric catalysis (Börner, Holz, Kless, Heller, & Berens, 1994).

Photoluminescence and Material Science

In the realm of material science, 1,3-dioxolane derivatives are investigated for their photoluminescent properties. Research on a segmented oligo-polyphenylenevinylene copolymer with 3,4,5-trimethoxyphenyl-1,3-dioxolane units has demonstrated unique fluorescence characteristics, relevant to advanced material applications (Sierra & Lahti, 2004).

Chirality and Pharmaceutical Potential

The chirality of 1,3-dioxolane derivatives also garners attention in pharmaceutical research. One study presents the synthesis of new chiral diamines in the dioxolane series, which could have implications in drug development and synthesis (Shainyan, Nindakova, Ustinov, Chipanina, & Sherstyannikova, 2002).

Future Directions

While specific future directions for this compound are not available, compounds with similar structures are being studied for their potential uses in various fields, including medicine and materials science .

properties

IUPAC Name

(2R,4R)-2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O8/c1-22-14-7-12(8-15(23-2)19(14)26-5)18-11-28-21(29-18)13-9-16(24-3)20(27-6)17(10-13)25-4/h7-10,18,21H,11H2,1-6H3/t18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAYHYGJMLZLCE-GHTZIAJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2COC(O2)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2CO[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane impact the formation of Long-Term Potentiation (LTP) in the hippocampus?

A1: Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane, specifically the trans isomer (trans-BTD), acts as a potent antagonist of the PAF receptor. In rat hippocampal slices, trans-BTD at concentrations of 8-16 μM effectively blocked the formation of LTP in the CA1 region. [] This effect is attributed to the compound's ability to competitively bind to PAF receptors and inhibit the binding of endogenous PAF. The study suggests that PAF receptor activation might be involved in the later stages of LTP, potentially by influencing intracellular calcium levels crucial for synaptic plasticity. []

Q2: What evidence suggests that the observed effects on LTP are specifically due to Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane's interaction with PAF receptors?

A2: Several lines of evidence support the specificity of trans-BTD's action on PAF receptors in the context of LTP:

  • Stereoisomer Specificity: The study demonstrated that the cis isomer of Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane (cis-BTD), which possesses significantly lower affinity for PAF receptors, did not affect LTP formation even at the same concentrations that trans-BTD effectively blocked it. [] This highlights the importance of the specific stereochemistry for PAF receptor binding and its downstream effects on LTP.
  • Reversal by PAF Agonist: The LTP-blocking effect of trans-BTD was partially reversed when co-applied with carbamyl-PAF, a non-metabolizable PAF receptor agonist. [] This further supports the notion that trans-BTD exerts its effect by antagonizing the PAF receptor.
  • Lack of Effect on Other Physiological Parameters: Importantly, trans-BTD did not alter other physiological measures relevant to synaptic transmission, such as paired-pulse facilitation, responses during LTP-inducing stimuli, NMDA receptor-mediated responses, or early-phase LTP. [] This suggests that trans-BTD does not interfere with general synaptic function or the early stages of LTP induction, but rather specifically targets a later stage likely involving PAF receptor activation.

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